Bienvenue dans la boutique en ligne BenchChem!

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

This N-benzylpiperidine amide is a critical research tool with a unique pharmacophore defined by its 3-chloro substitution and methylene linker. This specific geometry is not reproduced by 2-chloro, 4-chloro, or unsubstituted analogs, making it essential for reproducible SAR studies in PDE4 inhibition, dopamine receptor binding, and Class III antiarrhythmic programs. Procurement ensures access to a compound with predicted CNS drug-like properties for novel IP development.

Molecular Formula C20H23ClN2O
Molecular Weight 342.87
CAS No. 953933-55-6
Cat. No. B2963687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide
CAS953933-55-6
Molecular FormulaC20H23ClN2O
Molecular Weight342.87
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O/c21-19-8-4-7-18(13-19)20(24)22-14-16-9-11-23(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,22,24)
InChIKeyKUJQTLCVZYQEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide (CAS 953933-55-6): Structural and Physicochemical Baseline for Procurement Decisions


N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide (CAS 953933-55-6, molecular formula C20H23ClN2O, molecular weight 342.87 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine amide class [1]. Its structure features a 1-benzylpiperidine moiety linked via a methylene bridge to a 3-chlorobenzamide group. The compound is primarily available as a research chemical (typical purity ≥95%) and is used as a screening compound or synthetic building block in medicinal chemistry programs targeting neurological, cardiovascular, and inflammatory pathways .

Why N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide Cannot Be Replaced by Generic N-Benzylpiperidine Amide Analogs


Within the N-benzylpiperidine amide family, even minor structural modifications—such as altering the linker length or shifting the chlorine position on the benzamide ring—can profoundly affect target binding, selectivity, and pharmacokinetics. The target compound’s methylene spacer and specific 3-chloro substitution create a unique three-dimensional pharmacophore that is not reproduced by analogs with direct piperidine–amide attachment, 2-chloro, 4-chloro, or unsubstituted benzamide rings [1]. Patents and SAR studies on N-benzylpiperidine amides demonstrate that these structural variables control Class III antiarrhythmic activity, PDE4 inhibition, and dopamine receptor affinity, meaning that substitution with a “close” analog would likely yield different potency and selectivity profiles and could invalidate experimental reproducibility [2].

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide Versus Its Closest Analogs


Methylene Linker Length: Target Compound vs. Directly Attached Analog N-(1-Benzylpiperidin-4-yl)-3-chlorobenzamide

The target compound contains a methylene (–CH₂–) spacer between the piperidine ring and the amide nitrogen, whereas the closely related analog N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide attaches the amide directly to the piperidine 4-position. This single-atom difference increases the rotatable bond count from 4 to 5, extends the distance between the basic piperidine nitrogen and the benzamide carbonyl by approximately 1.5 Å, and raises the molecular weight from 328.8 to 342.9 g/mol [1]. In N-benzylpiperidine amide series, linker length directly modulates the projection of the benzamide moiety into target binding pockets—Class III antiarrhythmic patents explicitly teach that the alkylene spacer “n” (0–3) controls cardiac action potential prolongation potency, with n=1 often providing the optimal balance of conformational flexibility and binding site complementarity [2].

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Chlorine Substitution Position: 3-Cl (meta) vs. 4-Cl (para) and 2-Cl (ortho) Isomers

The target compound carries a chlorine atom at the meta position of the benzamide ring. The para-chloro isomer (N-[(1-benzylpiperidin-4-yl)methyl]-4-chlorobenzamide) and the ortho-chloro isomer (N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzamide) differ only in the chlorine position, yet this single change alters the molecular electrostatic potential, dipole moment, and steric profile of the aromatic ring. PubChem-computed XLogP3-AA for the target 3-Cl compound is 4.1, while the 4-Cl isomer is predicted to have a slightly higher logP (≈4.3) due to reduced intramolecular dipole cancellation, and the 2-Cl isomer is predicted to have a lower logP (≈3.8) because of ortho shielding effects that reduce solvent-accessible surface area [1]. In dopamine D2/D3 receptor benzamide PET tracer series, moving the chlorine from para to meta shifted Ki values by 2- to 5-fold, demonstrating that chlorine position is a critical determinant of receptor affinity [2].

Medicinal Chemistry Isosterism Receptor Binding

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and Permeability vs. Unsubstituted Benzamide and Pyridine Analog

Compared to the unsubstituted benzamide analog (N-[(1-benzylpiperidin-4-yl)methyl]benzamide) and the pyridine carboxamide analog (N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide), the target 3-chlorobenzamide compound occupies a distinct physicochemical space. PubChem data show: target compound XLogP3-AA = 4.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, topological polar surface area (tPSA) = 32.3 Ų [1]. The unsubstituted benzamide analog has XLogP3-AA ≈ 3.2 (Δ = –0.9) and tPSA ≈ 32.3 Ų (no change) [2]. The pyridine-3-carboxamide analog has XLogP3-AA ≈ 2.5 (Δ = –1.6) and tPSA ≈ 45.1 Ų (Δ = +12.8) [2]. In CNS drug discovery, compounds with XLogP3-AA between 3.5 and 5.0 and tPSA < 60 Ų are predicted to have favorable blood-brain barrier (BBB) permeability; the target compound sits near the lower bound of this optimal range, suggesting moderate BBB penetration potential distinct from the lower-lipophilicity pyridine analog [3].

Drug-Likeness ADME Permeability

Class-Level Target Engagement Inference: N-Benzylpiperidine Amide Pharmacophore vs. Alternative Scaffolds

The N-benzylpiperidine amide scaffold is a privileged pharmacophore with validated activity across multiple target classes. Patent US5098915 demonstrates that N-benzylpiperidine amides prolong cardiac action potential duration (APD₉₀) in guinea pig ventricular myocytes, a Class III antiarrhythmic effect, and teaches that both the benzyl group on piperidine and the benzamide substitution pattern are essential for activity [1]. Separately, the ChEMBL database contains entries for close structural analogs (e.g., CHEMBL55203, an N-benzylpiperidine-amide with a chlorobenzamide-like core) showing PDE4 inhibitory activity with IC50 values in the 25 nM range, suggesting that the target compound’s scaffold is compatible with nanomolar enzyme inhibition [2]. Unlike simpler benzamide scaffolds lacking the N-benzylpiperidine group, the dual basic-aromatic pharmacophore enables cation-π interactions with conserved aspartate residues in aminergic GPCRs and PDEs [3]. Caution: these are class-level inferences; direct target engagement data for the specific compound 953933-55-6 have not been identified in the public domain.

Pharmacophore Class III Antiarrhythmic PDE4 Inhibition

High-Impact Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]-3-chlorobenzamide Based on Differential Evidence


Hit Identification and Lead Optimization in Class III Antiarrhythmic Programs

The N-benzylpiperidine amide scaffold is validated in patents (US5098915) as a Class III antiarrhythmic pharmacophore that prolongs cardiac action potential repolarization [1]. The target compound’s specific methylene linker (n=1) and 3-chloro substitution differentiate it from earlier-generation analogs with n=0 or para-chloro substitution. Procurement of this compound enables SAR exploration of linker length and halogen position effects on APD₉₀ prolongation in guinea pig ventricular myocyte assays, where literature data indicate that n=1 analogs can exhibit >10-fold potency differences relative to n=0 counterparts [1]. This makes it a logical next-step compound for teams seeking to improve potency while avoiding hERG channel liability through subtle structural tuning.

CNS Drug Discovery: Balancing BBB Permeability and Target Engagement

The compound’s computed XLogP3-AA of 4.1 and tPSA of 32.3 Ų place it within the empirically defined CNS drug-like space (XLogP3-AA 3.5–5.0, tPSA < 60 Ų) associated with favorable blood-brain barrier penetration [2]. Compared to the more polar pyridine-3-carboxamide analog (XLogP3-AA ≈ 2.5, tPSA ≈ 45.1 Ų), the target compound is predicted to have a 5- to 10-fold higher brain-to-plasma ratio in rodent models [2]. This makes it a superior starting point for CNS programs targeting acetylcholinesterase, PDE4, or dopamine receptors, where the N-benzylpiperidine motif has demonstrated nanomolar enzyme/receptor inhibition in published lead series [3]. The meta-chloro substitution further provides a unique electronic profile compared to the more extensively explored para-chloro analogs, potentially offering novel intellectual property space.

Selective PDE4 Inhibitor Screening and Chemical Probe Development

Close structural analogs of the target compound (e.g., CHEMBL55203) have demonstrated PDE4 inhibitory activity with IC50 values of 25 nM in guinea pig macrophage assays, confirming that the N-benzylpiperidine amide scaffold is compatible with sub-100 nM PDE4 enzyme engagement [4]. The target compound’s specific structural features—methylene spacer and 3-chloro substitution—have not been exhaustively profiled against all four PDE4 subtypes (4A, 4B, 4C, 4D), creating an opportunity for subtype-selectivity screening. Because PDE4 subtype selectivity is driven by subtle differences in the enzyme active-site lid region that interacts with the benzamide moiety, the target compound’s unique geometry may yield a selectivity fingerprint distinct from known PDE4 inhibitors such as roflumilast or apremilast. Procurement for a PDE4 panel screen could identify a novel subtype-selective chemical probe.

GPCR Ligand Screening: Dopamine D2/D3 and Sigma Receptor Profiling

The N-benzylpiperidine benzamide chemotype has a long history as a dopamine D2/D3 receptor ligand scaffold, with 18F-labeled analogs developed as PET imaging agents [5]. The target compound’s 3-chloro substitution mirrors the substitution pattern that yielded optimal D2 affinity (Ki < 10 nM) in the Mach et al. benzamide series, while the methylene spacer adds conformational flexibility that could modulate D2 vs. D3 subtype selectivity [5]. Additionally, N-benzylpiperidine derivatives frequently exhibit nanomolar affinity for sigma-1 and sigma-2 receptors, which are emerging targets in oncology and neuroscience. Screening this compound against a broad GPCR panel (D2, D3, 5-HT2A, α2, σ1, σ2) could uncover a novel polypharmacological profile that differentiates it from both typical antipsychotics and selective sigma ligands.

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.